molecular formula C11H14BrNO3 B4144757 (5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone

(5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B4144757
M. Wt: 288.14 g/mol
InChI Key: PVYWPAVUBBVUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a chemical compound that features a morpholine ring substituted with a 5-bromo-2-furoyl group and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone typically involves the reaction of 5-bromo-2-furoyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are used.

Major Products Formed

    Oxidation: 5-bromo-2-furoic acid derivatives.

    Reduction: 2-furoyl-2,6-dimethylmorpholine.

    Substitution: Various substituted furoyl-morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the furoyl group are likely involved in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-furoyl chloride
  • 4-(2-(5-bromo-2-furoyl)carbohydrazonoyl)phenyl 4-bromobenzoate
  • 4-(2-(5-bromo-2-furoyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Uniqueness

(5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is unique due to the presence of the morpholine ring substituted with both a 5-bromo-2-furoyl group and two methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-7-5-13(6-8(2)15-7)11(14)9-3-4-10(12)16-9/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYWPAVUBBVUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
(5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
(5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
(5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Reactant of Route 6
(5-Bromofuran-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.